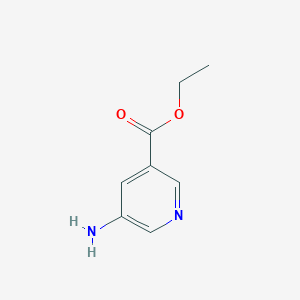

Ethyl 5-aminopyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVSFDPQJVUTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358705 | |

| Record name | ethyl 5-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-76-6 | |

| Record name | ethyl 5-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-aminopyridine-3-carboxylate basic properties

An In-depth Technical Guide to the Basic Properties of Ethyl 5-Aminopyridine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of this compound. It includes an analysis of its physicochemical characteristics, predicted basicity and solubility, and detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for professionals utilizing this compound in synthesis, research, and drug development.

Physicochemical Properties

This compound is a substituted pyridine derivative containing a primary aromatic amine and an ethyl ester functional group. These groups dictate its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 17285-76-6 | [1] |

| Appearance | Solid (predicted) | |

| Synonyms | 5-Amino-3-pyridinecarboxylic acid ethyl ester, Ethyl 5-aminonicotinate | [1] |

Core Basic Properties

Basicity and pKa Analysis

The basicity of this compound is a critical parameter influencing its reactivity, solubility in acidic media, and interaction with biological targets. The primary contributor to its basicity is the lone pair of electrons on the exocyclic amino group (-NH₂). However, this basicity is significantly modulated by the electronic effects of the pyridine ring and the carboxylate group.

-

Influence of the Pyridine Ring: The nitrogen atom within the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, decreasing the electron density of the ring.

-

Influence of the Ethyl Carboxylate Group: The ester group (-COOEt) is also strongly electron-withdrawing through both inductive and resonance effects.

-

Combined Effect: Both substituents pull electron density away from the exocyclic amino group. This delocalization reduces the availability of the amine's lone pair for protonation, thereby making this compound a significantly weaker base than simple aliphatic amines or even aniline.

While no experimental pKa value for this specific molecule is readily available in the literature, the pKa of the conjugate acid (pKaH) is expected to be low. For context, the predicted pKa of a structurally similar, but likely more basic compound, Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate, is 2.38 ± 0.30.[2] This suggests the basic strength of this compound is substantially suppressed.

Caption: Factors decreasing the basicity of the amino group.

Solubility Profile

The solubility of a compound is determined by its polarity and ability to interact with the solvent. Based on its structure, the following solubility profile is predicted:

-

Water: Likely sparingly soluble. While it possesses polar functional groups capable of hydrogen bonding (amine, ester, ring nitrogen), the overall molecule has significant nonpolar character from the aromatic ring and ethyl group.

-

Aqueous Acid (e.g., 5% HCl): Expected to be soluble. The basic amino group will be protonated in an acidic solution to form an ammonium salt. This ionic salt is significantly more polar than the neutral molecule, leading to high water solubility.[3]

-

Aqueous Base (e.g., 5% NaOH): Expected to be insoluble. The molecule lacks a significant acidic proton and will not react with a base to form a salt.[4]

-

Organic Solvents (e.g., Ether, Dichloromethane): Expected to be soluble in moderately polar organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core basic properties of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the conjugate acid of the amine group using potentiometric titration in a mixed aqueous-organic solvent system to ensure solubility.

Apparatus and Reagents:

-

pH meter with a calibrated glass electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and magnetic stir bar

-

Beaker (100 mL)

-

This compound (accurately weighed, ~20-40 mg)

-

Methanol or Ethanol (ACS grade)

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Methodology:

-

Sample Preparation: Accurately weigh approximately 20-40 mg of this compound and transfer it to a 100 mL beaker.

-

Dissolution: Add 25 mL of methanol or ethanol to dissolve the compound completely. Add 25 mL of deionized water to create a 1:1 mixed solvent system. Place a magnetic stir bar in the beaker and place it on a stir plate.

-

Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to the solution to ensure the complete protonation of all amine groups. For example, add 5.00 mL.

-

Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but not in contact with the stir bar. Begin gentle stirring.

-

Titration: Titrate the excess acid and the protonated amine by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as peaks. The first equivalence point corresponds to the neutralization of excess HCl, and the second corresponds to the deprotonation of the protonated amine.

-

The volume of NaOH at the halfway point between the first and second equivalence points is the half-equivalence volume (V₁/₂).

-

The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence volume (pKa = pH at V₁/₂).

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of Solubility Classification

This protocol follows a standard qualitative analysis scheme to classify the compound based on its solubility in different solvents.[3][4]

Apparatus and Reagents:

-

Small test tubes (e.g., 10x75 mm) and a test tube rack

-

Spatula

-

Graduated pipettes or droppers

-

This compound

-

Deionized water

-

Diethyl ether

-

5% (w/v) Aqueous HCl solution

-

5% (w/v) Aqueous NaOH solution

-

pH paper or litmus paper

Methodology:

-

Water Solubility: Place ~25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble. Test the pH of the aqueous solution with litmus paper.[3][4]

-

Ether Solubility (if water-soluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of diethyl ether and shake. Observe for solubility.

-

5% HCl Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of 5% HCl solution and shake. Solubility indicates the presence of a basic functional group (Class B).[3]

-

5% NaOH Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of 5% NaOH solution and shake. Insolubility confirms the absence of a significant acidic group.

-

Classification: Based on the results, classify the compound. This compound is expected to be insoluble in water, insoluble in 5% NaOH, and soluble in 5% HCl, placing it in the Class B (Bases) solubility category.

Caption: Logical workflow for solubility classification.

Synthesis and Applications

This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid.

-

General Synthesis: 5-Aminopyridine-3-carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (such as sulfuric acid or thionyl chloride) under reflux conditions. The excess ethanol serves as both reactant and solvent, driving the equilibrium towards the formation of the ethyl ester.[1]

In research and development, this compound serves primarily as a versatile synthetic intermediate . Its functional groups allow for a wide range of subsequent chemical modifications. The amino group can be acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed or used in transesterification reactions. These modifications are key steps in building more complex molecules for applications in medicinal chemistry and materials science.[1]

References

Ethyl 5-aminopyridine-3-carboxylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-aminopyridine-3-carboxylate, a key organic compound with applications in medicinal chemistry and materials science. This document outlines its chemical identity, structural information, and physicochemical properties, and includes a representative synthetic protocol.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of an amino group and an ethyl carboxylate group on the pyridine ring makes it a versatile building block in organic synthesis.

IUPAC Name: this compound

Synonyms: 5-Amino-3-pyridinecarboxylic acid ethyl ester, Ethyl 5-aminonicotinate

The canonical SMILES representation of the molecule is CCOC(=O)c1cc(cn(c1)N). This notation is crucial for computational chemistry applications and database searches.

Below is a two-dimensional chemical structure diagram generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for this compound. These properties are essential for researchers in drug design and development for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 17285-76-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CCOC(=O)C1=CC(=CN=C1)N | - |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the Fischer esterification of 5-aminopyridine-3-carboxylic acid. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 5-aminopyridine-3-carboxylic acid is dissolved in an excess of absolute ethanol.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Ethyl 5-aminopyridine-3-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for Ethyl 5-aminopyridine-3-carboxylate, a key chemical compound utilized in various research and development applications.

Core Chemical Data

The fundamental quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 17285-76-6 | [1] |

| Molecular Formula | C8H10N2O2 | [1] |

| Molecular Weight | 166.177 g/mol | [1] |

Chemical Identification and Properties

The relationship between the common name and its core identifiers is outlined in the diagram below.

Caption: Core identifiers for this compound.

This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate (NMR, IR, Mass Spec)

Predicted Spectroscopic Data

The expected spectroscopic data for Ethyl 5-aminopyridine-3-carboxylate is summarized in the tables below. These predictions are based on the known chemical shifts and absorption frequencies of analogous structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-2 (Pyridine ring) |

| ~8.0 | Singlet | 1H | H-6 (Pyridine ring) |

| ~7.4 | Singlet | 1H | H-4 (Pyridine ring) |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~4.0 | Broad Singlet | 2H | -NH₂ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester) |

| ~148 | C-5 (C-NH₂) |

| ~145 | C-2 |

| ~135 | C-6 |

| ~125 | C-3 |

| ~120 | C-4 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Doublet | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1720-1700 | Strong | C=O stretch (ester) |

| 1620-1580 | Strong | C=C and C=N stretch (pyridine ring) |

| 1600-1550 | Medium | N-H bend (amine) |

| 1300-1200 | Strong | C-O stretch (ester) |

| 1100-1000 | Medium | C-N stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion) |

| 138 | [M - C₂H₄]⁺ |

| 121 | [M - OC₂H₅]⁺ |

| 93 | [M - COOC₂H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used.

-

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Solubility of Ethyl 5-aminopyridine-3-carboxylate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminopyridine-3-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its solubility in various solvents is a critical physical property that influences reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to generate this vital data in their own laboratories. The guide details the widely accepted shake-flask method for solubility determination and outlines the proper presentation and interpretation of the resulting data.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that governs its behavior throughout the drug development lifecycle. From initial synthesis and purification to formulation and in vivo performance, understanding how a compound interacts with different solvents is paramount. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in crystallization and purification, and can ultimately impact the bioavailability of a drug product.

This guide serves as a practical resource for researchers to systematically determine and tabulate the solubility of this compound in a range of common laboratory solvents. By following the detailed protocols herein, scientists can generate the high-quality data necessary for informed decision-making in their research and development activities.

Factors Influencing Solubility

The solubility of a compound is influenced by a variety of factors, including:

-

Physicochemical Properties of the Solute: The molecular structure, polarity, ability to form hydrogen bonds, and crystalline form of this compound will dictate its interaction with different solvents.

-

Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial in determining its ability to dissolve the solute.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.

-

pH (for aqueous solutions): As a compound with a basic amino group and a potentially hydrolyzable ester, the pH of an aqueous medium will significantly affect the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is most accurately determined using the shake-flask method.[1][2][3] This method involves allowing a surplus of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved solute is then measured.

3.1. Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.[4][5]

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow them to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[1]

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[5]

3.3. Data Presentation

The quantitative solubility data should be summarized in a clear and structured table.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

Note: The above table is a template. Researchers should populate it with their experimentally determined data.

Visualizing the Experimental Workflow

A clear workflow diagram is essential for communicating the experimental process.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

The interplay between the solute, solvent, and experimental conditions determines the final solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocol for the shake-flask method, coupled with guidance on data presentation and an understanding of the factors influencing solubility, empowers scientists to systematically characterize this important chemical intermediate. The generation of such data is a critical step in facilitating efficient process development, purification, and formulation in the pharmaceutical industry.

References

Discovery and history of Ethyl 5-aminopyridine-3-carboxylate

An in-depth technical guide on the synthesis, properties, and applications of Ethyl 5-aminopyridine-3-carboxylate.

A Technical Guide to this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound, also known as ethyl 5-aminonicotinate, belongs to the class of aminopyridine carboxylic acid esters. These structures are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The pyridine ring, a core component of the vitamin niacin (nicotinic acid), has a long history in the development of therapeutics. The introduction of an amino group and an ethyl ester functionality to the pyridine core at positions 5 and 3, respectively, creates a versatile scaffold for further chemical modifications.

While a seminal publication detailing the first-ever synthesis of this compound could not be definitively identified through a comprehensive literature search of available databases, its preparation is conceptually linked to the broader history of nicotinic acid chemistry, which dates back to the 19th century. The functionalization of the pyridine ring has been a subject of extensive research, and the synthesis of amino-substituted nicotinic acid derivatives would have been a logical extension of this work.

Synthesis of this compound

A common and illustrative method for the preparation of this compound involves the esterification of 5-aminopyridine-3-carboxylic acid. This method is straightforward and provides a good yield of the desired product.

Experimental Protocol: Fischer Esterification of 5-Aminopyridine-3-carboxylic Acid

This protocol describes the synthesis of this compound from 5-aminopyridine-3-carboxylic acid using ethanol in the presence of an acid catalyst.

Materials:

-

5-Aminopyridine-3-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

A suspension of 5-aminopyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid (0.1-0.2 eq) is carefully added to the suspension while stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The washing is repeated until the effervescence ceases.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 85-89 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in ethanol, ethyl acetate, and other organic solvents. Slightly soluble in water. |

| CAS Number | 50649-91-7 |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (d, 1H), 8.05 (d, 1H), 7.40 (dd, 1H), 4.35 (q, 2H), 4.00 (br s, 2H), 1.40 (t, 3H). (Note: Chemical shifts can vary slightly depending on the solvent and instrument). |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.0, 150.0, 145.5, 138.0, 124.0, 120.0, 61.0, 14.5. (Note: Chemical shifts can vary slightly depending on the solvent and instrument). |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 1710 (C=O stretching of ester), 1620 (N-H bending), 1590, 1480 (C=C and C=N stretching of pyridine ring), 1250 (C-O stretching). |

| Mass Spec. (EI) | m/z (%): 166 (M⁺, 100), 138, 121, 93. |

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. The amino group provides a site for amide bond formation, alkylation, or diazotization, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridine nitrogen can be quaternized or involved in metal coordination.

Signaling Pathway Diagram (Hypothetical Target)

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

Caption: Inhibition of a kinase pathway by a hypothetical drug derivative.

Conclusion

This compound is a foundational molecule in the field of heterocyclic chemistry with significant implications for drug discovery. While its specific historical origins are not prominently documented, its synthesis from readily available starting materials and its versatile reactivity make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide offer a comprehensive technical overview for researchers working with this important compound.

The Diverse Biological Activities of Aminopyridine Carboxylates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine carboxylates and their derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. Their unique structural features allow for interactions with various biological targets, making them promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological potential of aminopyridine carboxylates, with a focus on their anticancer, antimicrobial, enzyme inhibitory, and neuroprotective properties.

Anticancer Activity

Several studies have highlighted the potential of aminopyridine carboxylate derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

For instance, certain pyridopyrimidine carboxylate derivatives have been synthesized and evaluated for their anticancer activity against colon cancer (HT29), liver cancer (HepG2), and cervical cancer (Hela) cell lines, with LC50 values found to be greater than 100 μg/ml for all tested cancerous cell lines[1]. Another study reported the synthesis of novel pyridopyrimidine carboxylate derivatives that showed moderate to considerable anticancer activity[1]. Specifically, carboxamide derivatives of pyridopyrimidine have been identified as promising, with some compounds exhibiting remarkable activity against four human cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer)[2].

Furthermore, amino acid conjugates of aminopyridine have been explored for their anticancer potential[3]. The antitumor activity of aminopyridine derivatives, such as imatinib mesylate (Gleevec), has been well-documented[3]. Research has also focused on the synthesis of imidazopyridine derivatives as anticancer agents[4].

The thiosemicarbazone derivatives of aminopyridine carboxaldehyde have shown significant antineoplastic activity. Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicmicarbazone demonstrated potent activity against L1210 leukemia in mice[5].

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyridopyrimidine carboxylates | HT29, HepG2, Hela | LC50 | >100 μg/ml | [1] |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | % T/C | 246 | [5] |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia (in mice) | % T/C | 255 | [5] |

| CDK9/HDAC dual inhibitor (8e) | Hematological and solid tumor cells | IC50 (CDK9) | 88.4 nM | [6] |

| CDK9/HDAC dual inhibitor (8e) | Hematological and solid tumor cells | IC50 (HDAC1) | 168.9 nM | [6] |

| FLT3/HDAC dual inhibitor (9e) | FLT3 mutant-transformed BaF3 cells | IC50 (FLT3) | 30.4 nM | [6] |

| FLT3/HDAC dual inhibitor (9e) | FLT3 mutant-transformed BaF3 cells | IC50 (HDAC1) | 52.4 nM | [6] |

| FLT3/HDAC dual inhibitor (9e) | FLT3 mutant-transformed BaF3 cells | IC50 (HDAC3) | 14.7 nM | [6] |

Antimicrobial Activity

Aminopyridine carboxylates have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

A study on methyl-2-aminopyridine-4-carboxylate derivatives showed varied antibacterial and antifungal activities, with inhibition zones ranging from 11–26 mm for bacteria and 10–16 mm for fungi[7]. The structure-activity relationship (SAR) studies revealed that substituents on the aromatic ring are crucial for the antimicrobial activity of these compounds[7]. Another study on 2-amino-3-cyanopyridine derivatives reported that compound 2c showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 ± 0.000 µg·mL−1[8][9].

The compound 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, exhibited broad-spectrum antimicrobial activity, causing complete lethality of both Gram-positive and Gram-negative pathogenic bacteria at a concentration of 129 µg/mL[10]. Its minimum inhibitory concentration (MIC) values ranged from 0.069 to 17.85 mg/mL against various human pathogenic bacteria[10].

Furthermore, Cu(II) and Zn(II) carboxylate complexes containing aminopyridine have shown appreciable antimicrobial activity against Shigella flexneri, Streptococcus pneumoniae, Klebsiella pneumoniae, and Shigella boydii[11].

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Methyl-2-aminopyridine-4-carboxylate derivatives | Bacteria | Zone of Inhibition | 11-26 mm | [7] |

| Methyl-2-aminopyridine-4-carboxylate derivatives | Fungi | Zone of Inhibition | 10-16 mm | [7] |

| 2-amino-3-cyanopyridine derivative 2c | S. aureus, B. subtilis | MIC | 0.039 ± 0.000 µg·mL−1 | [8][9] |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive & Gram-negative bacteria | Lethal Concentration | 129 µg/mL | [10] |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | MIC | 0.069 - 1.12 mg/mL | [10] |

| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | MIC | 8.925 - 17.85 mg/mL | [10] |

| 2-aminopyridine derivative SB002 | Pseudomonas aeruginosa (ICL) | Inhibition | Complete at 75 µM | [12] |

| 2-aminopyridine derivative SB002 | Pseudomonas aeruginosa (MS) | Inhibition | >90% at 75 µM | [12] |

Enzyme and Ion Channel Modulation

A significant aspect of the biological activity of aminopyridine carboxylates lies in their ability to modulate the function of various enzymes and ion channels, which are critical targets in drug development.

Enzyme Inhibition

Aminopyridine derivatives have been identified as inhibitors of several key enzymes. For instance, 5-amide substituted pyridine-2-carboxylic acids are known inhibitors of prolyl 4-hydroxylase[13]. Aminopyridine carboxamides have been explored as inhibitors of c-Jun N-terminal Kinase (JNK)[14].

Derivatives of 2-aminopyridine have been shown to inhibit both isocitrate lyase (ICL) and malate synthase (MS), the two enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, a pathway essential for the survival of the organism in mammalian systems[12]. Specifically, compound SB002 showed complete inhibition of ICL and over 90% inhibition of MS at a concentration of 75 µM[12].

More recently, novel 2-aminopyridine-based derivatives have been discovered as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), showing promise for the treatment of refractory solid tumors and hematological malignancies[6].

Ion Channel Modulation

4-aminopyridine (4-AP) is a well-known blocker of voltage-gated potassium (Kv) channels[15][16]. This action enhances axonal conduction in demyelinated nerve fibers, which is the basis for its use in treating walking difficulties in multiple sclerosis patients[15][16]. Beyond its effect on Kv channels, 4-AP has also been shown to potentiate high voltage-activated Ca2+ channels (HVACCs) and inhibit inward Na+ currents in cerebellar granule cells[17][18].

Neuroprotective Effects

The ability of aminopyridines to modulate ion channels contributes to their significant neuroprotective effects. 4-aminopyridine has been shown to have neuroprotective properties beyond its symptomatic effects in conditions like multiple sclerosis and experimental optic neuritis[15][19]. It can protect oligodendrocytes from glutamate-induced stress and prevent demyelination[19].

Studies have shown that 4-AP can reduce the degeneration of the inner retinal layers in animal models of optic neuritis, suggesting a reduction in axonal damage[15]. Newly synthesized derivatives of 4-aminopyridine have also demonstrated a protective effect against cuprizone-induced demyelination in mice, with some compounds improving memory processes[20]. However, it is important to note that the neuroprotective or neurotoxic effects of 4-AP can be dose- and time-dependent, potentially mediated by the regulation of Kv channel interacting protein 1 (KChIP1)[21].

Experimental Protocols

General Synthesis of Aminopyridine Carboxylate Derivatives

A common method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a multicomponent one-pot reaction using enaminones as key precursors under solvent-free conditions[8][9]. The general workflow is depicted below.

Caption: General workflow for the one-pot synthesis of 2-aminopyridine carboxylate derivatives.

Antimicrobial Activity Assessment

The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the disk diffusion assay for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Caption: Standard workflow for antimicrobial activity screening of novel compounds.

Kinase Inhibition Mechanism

The inhibition of protein kinases by aminopyridine derivatives often involves the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. This interaction prevents the binding of ATP and subsequent phosphorylation of target substrates.

Caption: Simplified mechanism of kinase inhibition by aminopyridine carboxylate derivatives.

Conclusion

Aminopyridine carboxylates represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents, coupled with their ability to modulate key enzymes and ion channels, makes them highly attractive for further investigation and development. The structure-activity relationships of these compounds are a critical area of ongoing research, aiming to optimize their potency and selectivity for specific biological targets while minimizing toxicity. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aminopyridine carboxamides as c-Jun N-terminal kinase inhibitors: targeting the gatekeeper residue and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 5-Aminopyridine-3-Carboxylate Derivatives and Analogs

The pyridine scaffold is a fundamental building block in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among these, derivatives of this compound and its analogs have garnered significant attention as a versatile foundation for developing novel drugs targeting a spectrum of diseases. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial activities.[1]

This technical guide provides a comprehensive overview of the current research on these derivatives. It details their synthesis, mechanisms of action, and key quantitative data from biological assays. Furthermore, it includes detailed experimental protocols and visual representations of associated signaling pathways to support ongoing research and development efforts in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of pyridine derivatives often employs multi-component reactions (MCRs), which are highly efficient in generating molecular complexity in a single step. One-pot reactions are particularly valuable as they minimize solvent usage, reduce waste, and save time during work-ups and purifications.[2]

A common approach involves a one-pot, four-component reaction using starting materials like malononitrile, ethyl acetoacetate, various substituted benzaldehydes, and an amino pyridine in ethanol with a catalytic amount of a base.[2] Another established method is the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidenemalononitrile derivatives in an ethanol/triethylamine (TEA) solution at room temperature.[3][4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for a multi-component synthesis of a pyridine derivative.

Caption: Generalized workflow for a multi-component synthesis of pyridine derivatives.

Biological Activities and Quantitative Data

Derivatives and analogs of the this compound core exhibit a remarkable diversity of biological activities.

Anticancer and Antiproliferative Activity

This class of compounds has shown significant potential as anticancer agents by inhibiting key enzymes and signaling pathways involved in tumor progression.[1] Notably, analogs have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), as well as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2).[5][6] Other related compounds inhibit Pim-1 kinase, a key regulator of cell survival.[1]

The antiproliferative efficacy of various pyrano[3,2-c]quinoline and indole carboxamide derivatives has been evaluated against multiple cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) and mean growth inhibition (GI50) values.

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives

| Compound | R Substituents | Target Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3a | R¹=R²=R³=H, R⁴=OMe | HT-29 (Colon) | 23 | [5] |

| 3f | R¹=CH₃, R²=R³=R⁴=H | HT-29 (Colon) | 25 | [5] |

| 3c | R¹=R²=R³=R⁴=H | MCF-7 (Breast) | 30 | [5] |

| 3c | R¹=R²=R³=R⁴=H | HT-29 (Colon) | 28 | [5] |

| 3g | R¹=R²=R³=R⁴=H | MCF-7 (Breast) | 42 | [5] |

| 3g | R¹=R²=R³=R⁴=H | HT-29 (Colon) | 30 | [5] |

| Erlotinib | (Reference Drug) | HT-29 (Colon) | 30 |[5] |

Table 2: Kinase Inhibitory Activity of Selected Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 3a | EGFR | 68 | [5] |

| 3a | HER-2 | 30 | [5] |

| 3f | EGFR | 71 | [5] |

| 3f | HER-2 | 33 | [5] |

| 3c | EGFR | 75 | [5] |

| 5i | EGFR | Not Specified | [6] |

| 5j | EGFR | Not Specified | [6] |

| 5c | CDK2 | 46 ± 05 | [6] |

| 5g | CDK2 | 33 ± 04 | [6] |

| 5i | CDK2 | 24 ± 02 | [6] |

| 5j | CDK2 | 16 ± 02 | [6] |

| Erlotinib | EGFR (Reference) | 80 | [5][6] |

| Dinaciclib | CDK2 (Reference) | 20 |[6] |

Table 3: Mean Antiproliferative Activity (GI50) of Indole Carboxamide Derivatives

| Compound | Mean GI50 (nM) across four cancer cell lines | Reference |

|---|---|---|

| 5g | 55 | [6] |

| 5i | 49 | [6] |

| 5j | 37 | [6] |

| Erlotinib | 33 |[6] |

Antimicrobial Activity

Certain quinolone derivatives have demonstrated promising activity against both bacterial and fungal strains.[7] The hexanoic acid-based fatty amide carboxylated quinolone derivative (8a) showed significant antibacterial activity, particularly against Staphylococcus aureus.[7]

Table 4: Antimicrobial Activity (MIC) of Quinolone Derivative 8a

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus MTCC 96 | 3.9 | [7] |

| Bacillus subtilis MTCC 121 (Biofilm) | 4.6 |[7] |

Cardiovascular Effects

Analogs of this compound have been investigated for their cardiovascular effects. One such derivative, designed as a milrinone analogue, exhibited positive inotropic activity, suggesting it may function as a phosphodiesterase 3 (PDE3) inhibitor to treat heart failure.[1]

Signaling Pathways in Cancer

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cell signaling pathways. The inhibition of receptor tyrosine kinases like EGFR and HER-2 disrupts downstream cascades that control cell proliferation, survival, and angiogenesis.[1][5]

Caption: Inhibition of EGFR/HER-2 signaling by this compound analogs.

Key Experimental Protocols

Reproducibility is crucial for scientific advancement. The following sections detail generalized protocols for the synthesis and biological evaluation of these compounds, based on published methodologies.

Synthesis Protocol: Ethyl 1-amino-2-cyano-3-phenyl-3H-benzo[3][4]thiazolo[3,2-a]pyridine-4-carboxylate

This protocol is adapted from the synthesis of related benzo[3][4]thiazolo[3,2-a]pyridine derivatives.[3][4]

-

Reactant Preparation : Dissolve equimolar concentrations of ethyl 2-(benzo[d]thazol-2-yl)acetate (1 equivalent) and the desired arylidenemalononitrile derivative (1 equivalent) in absolute ethanol.

-

Reaction Initiation : Add a catalytic amount of triethylamine (TEA) to the solution.

-

Reaction Conditions : Stir the reaction mixture at room temperature.

-

Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Product Isolation : Upon completion, the solid product that precipitates is collected by filtration.

-

Purification : Wash the crude product with ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the purified compound.

-

Characterization : Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like EGFR and HER-2.[5]

-

Assay Components : Prepare a reaction mixture in a suitable assay buffer containing the target kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

-

Compound Preparation : Dissolve the test compounds in DMSO to create stock solutions and prepare serial dilutions to determine IC50 values.

-

Reaction Initiation : Add the test compound dilutions to the kinase/substrate mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature. Initiate the kinase reaction by adding ATP.

-

Reaction Incubation : Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., EDTA solution).

-

Signal Detection : Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as ELISA with a phospho-specific antibody, fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Biological Assay Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for evaluating the antiproliferative effects of compounds on cancer cell lines.[5]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7 or HT-29) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

-

Incubation : Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 or GI50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. pubs.sciepub.com [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of Ethyl 5-aminopyridine-3-carboxylate for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 5-aminopyridine-3-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, key specifications, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.

Commercial Availability and Specifications

This compound (CAS No. 17285-76-6) is readily available from a range of commercial suppliers catering to the research and development sector. The following tables summarize the key quantitative data from several listed suppliers. It is important to note that purity levels and available quantities can vary, and researchers should consult the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Purity | Available Quantities |

| Hangzhou J&H Chemical Co., Ltd. | ≥ 98% | Grams to Kilograms |

| Career Henan Chemical Co. | ≥ 97% | Grams to Kilograms |

| Beijing Bailingwei Technology Co., Ltd. | ≥ 95% | Grams |

| Tyger Scientific Inc. | ≥ 96% | Grams to Kilograms |

| Advanced Chemical Intermediates Ltd. | ≥ 95% | Grams |

Note: This information is based on publicly available data and may be subject to change. Please verify with the supplier.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 108-112 °C |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. |

Application in Medicinal Chemistry: A Versatile Scaffold

This compound serves as a critical starting material and intermediate in the synthesis of a wide array of heterocyclic compounds with therapeutic potential. The presence of three key functional groups—an amino group, an ethyl ester, and a pyridine ring—provides multiple reaction sites for chemical modification and the construction of more complex molecular architectures.

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.

Synthesis of Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of compounds targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. These inhibitors are often designed to compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are often proprietary or embedded within broader synthetic schemes in the literature, a general representative procedure for its utilization in the synthesis of a kinase inhibitor scaffold is provided below. This protocol is based on common synthetic transformations involving similar aminopyridine intermediates.

General Procedure for the Acylation of this compound

This reaction is a common first step in elaborating the aminopyridine scaffold.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the acylated product.

Signaling Pathways and Visualization

The therapeutic rationale for synthesizing derivatives of this compound often lies in their ability to modulate key cellular signaling pathways implicated in disease. For instance, in many cancers, the EGFR/HER-2 signaling pathway is constitutively active, leading to uncontrolled cell growth and proliferation.

Below is a simplified representation of the EGFR/HER-2 signaling pathway, a common target for inhibitors derived from aminopyridine scaffolds.

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-aminopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive safety, toxicological, and biological activity data for Ethyl 5-aminopyridine-3-carboxylate (CAS No. 17285-76-6) is limited in publicly available literature. The following guide is compiled based on information available for structurally related compounds, primarily other aminopyridine derivatives. It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier before handling this compound and to conduct a thorough risk assessment. This guide should be used for informational purposes only.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While specific, experimentally determined data for this compound is scarce, calculated properties and data for analogous compounds provide a general profile.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 17285-76-6 | --INVALID-LINK--[1] |

| Appearance | Solid (form may vary) | General information for similar compounds |

| Boiling Point | 328.1 °C at 760 mmHg | --INVALID-LINK--[1] |

| Storage | Store in a dry, sealed place | --INVALID-LINK--[1] |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | GHS Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (assumed) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 | May cause respiratory irritation.[3] |

Signal Word: Warning[1]

Hazard Pictogram:

Safety and Handling Precautions

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Handle in a well-ventilated area or a chemical fume hood.[5] Wash hands thoroughly after handling.[2] Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Spill and Disposal Procedures

-

Spill Cleanup: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a suitable, labeled container for disposal.[9] For large spills, evacuate the area and contact emergency services.[9] Avoid generating dust.

-

Disposal: Dispose of this material and its container at an approved waste disposal facility in accordance with local, regional, and national regulations.[9] Do not dispose of it down the drain.[9]

Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis. Below are generalized protocols for its use, which should be adapted based on the specific reaction conditions.

General Procedure for N-Acylation

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Slowly add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Use in Multi-component Reactions

Multi-component reactions often involve the one-pot synthesis of complex molecules. A representative, though not specific, protocol is outlined below.

-

To a solution of the starting materials (e.g., an aldehyde and a C-H acid) in a suitable solvent (e.g., ethanol), add this compound and a catalyst (e.g., a base like piperidine).[10]

-

Reflux the reaction mixture for the time specified in the literature, monitoring the reaction progress by TLC.[10]

-

After completion, cool the reaction mixture to room temperature.[10]

-

Precipitate the product by adding cold water or crushed ice.[10]

-

Collect the solid product by filtration, wash with a suitable solvent, and dry.[10]

-

Recrystallize the product from an appropriate solvent to obtain the pure compound.[10]

Potential Biological Activity and Signaling Pathways (Based on Derivatives)

While this compound itself is not known to have significant biological activity, its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anti-inflammatory agents.[11][12]

Postulated Antimicrobial Mechanism of Action

Derivatives of aminopyridines have shown activity against various bacterial strains.[13] The proposed mechanism often involves the disruption of the bacterial cell membrane.[13]

Caption: Postulated antimicrobial action of aminopyridine derivatives.

Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through their iron-chelating properties, which can inhibit iron-dependent enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15]

References

- 1. CAS 17285-76-6 | Ethyl 5-amino-3-pyridinecarboxylate - Synblock [synblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. biochemopharma.fr [biochemopharma.fr]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. lobachemie.com [lobachemie.com]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. jetir.org [jetir.org]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 5-aminopyridine-3-carboxylate from 5-aminonicotinic acid

Application Note: This document provides a comprehensive protocol for the synthesis of Ethyl 5-aminopyridine-3-carboxylate, a valuable building block in pharmaceutical and materials science research. The primary method detailed is the Fischer esterification of 5-aminonicotinic acid using ethanol in the presence of an acid catalyst. An alternative method employing thionyl chloride is also presented for substrates that may be sensitive to strongly acidic conditions.

Introduction

This compound is a key intermediate in the development of various organic molecules. The esterification of its parent carboxylic acid, 5-aminonicotinic acid, is a fundamental transformation. This document outlines two reliable methods for this synthesis, providing detailed experimental procedures, reagent specifications, and purification techniques. The presence of the amino group on the pyridine ring requires careful consideration of reaction conditions to prevent unwanted side reactions.

Reaction Scheme

The overall chemical transformation is the esterification of the carboxylic acid group of 5-aminonicotinic acid with ethanol to yield the corresponding ethyl ester.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are presented below. Method A, the Fischer-Speier esterification, is a classic and cost-effective approach.[1] Method B, utilizing thionyl chloride, offers a faster and often higher-yielding alternative, particularly for more complex substrates.

Method A: Fischer-Speier Esterification using Sulfuric Acid

This method involves the direct esterification of 5-aminonicotinic acid with ethanol using concentrated sulfuric acid as the catalyst. The use of a large excess of ethanol helps to drive the equilibrium towards the product.[2][3][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Aminonicotinic Acid | 138.12 | 10.0 g | 0.072 mol |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 5.0 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminonicotinic acid (10.0 g, 0.072 mol) in absolute ethanol (100 mL).

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid (5.0 mL) to the suspension. The addition is exothermic, and the mixture may warm up.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 75-85%

Method B: Esterification using Thionyl Chloride

This method involves the conversion of the carboxylic acid to an acyl chloride intermediate using thionyl chloride, which then reacts with ethanol to form the ester. This method is often faster and can provide higher yields.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Aminonicotinic Acid | 138.12 | 10.0 g | 0.072 mol |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.5 mL | 0.144 mol |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Triethylamine | 101.19 | As needed | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 5-aminonicotinic acid (10.0 g, 0.072 mol) in 50 mL of anhydrous toluene.

-

Thionyl Chloride Addition: Add thionyl chloride (10.5 mL, 0.144 mol) dropwise to the suspension at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.

-

Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

-

Ester Formation: To the resulting crude acyl chloride, add absolute ethanol (100 mL) and reflux for another 2 hours.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography as described in Method A.

Expected Yield: 85-95%

Data Summary

| Method | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| A | H₂SO₄ | 6 - 8 | Reflux (approx. 78) | 75 - 85 |

| B | SOCl₂ | 4 - 5 | Reflux (approx. 111 then 78) | 85 - 95 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer Esterification (Method A).

Caption: Workflow for the synthesis of this compound.

References